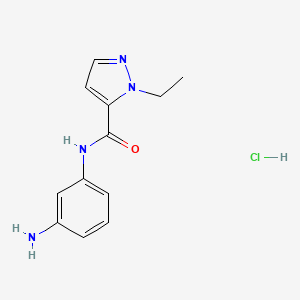

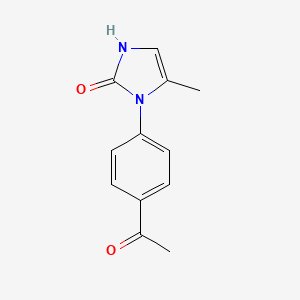

1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Vue d'ensemble

Description

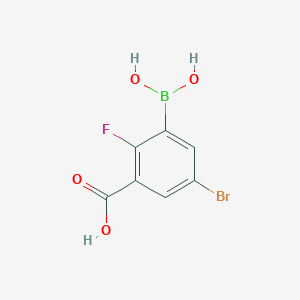

The compound is a derivative of imidazolone, a class of organic compounds that contain an imidazolone moiety, which is a five-membered aromatic ring containing two nitrogen atoms . Imidazolones are known to exhibit various biological activities .

Synthesis Analysis

Imidazolones can be synthesized through various methods. One such method involves the condensation of 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes .Molecular Structure Analysis

While specific structural data for the compound was not found, similar compounds like 4-acetylbiphenyl have been analyzed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass spectral studies .Chemical Reactions Analysis

Imidazolones can undergo various chemical reactions. For instance, a one-pot synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been reported from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, 4-acetylbiphenyl, a related compound, has a molecular weight of 196.24 .Applications De Recherche Scientifique

Synthesis and Catalysis

Ionic liquids and certain imidazolium derivatives have been shown to act as effective catalysts in organic synthesis, including the formation of trisubstituted imidazoles and amidoalkyl naphthols. These catalysts offer advantages such as avoiding harmful catalysts, operating at room temperature, and achieving high yields with simple methodologies. For instance, an ionic liquid was utilized under ultrasonic irradiation for the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating the efficiency of such catalysts in facilitating complex reactions (Zang et al., 2010; Safari & Zarnegar, 2014).

Metal-based Chemotherapy

Research into metal-based chemotherapy has explored the preparation of copper and gold complexes with imidazole derivatives, aimed at targeting tropical diseases. This avenue of research opens up the possibility of novel treatments based on the unique properties of these metal complexes (Navarro et al., 2000).

Antimicrobial and Cytotoxic Studies

Compounds derived from imidazolium salts have been investigated for their antibacterial and cytotoxic activities. Studies have shown that these compounds can inhibit bacterial growth and exhibit cytotoxicity against cancer cell lines, offering a pathway to new antimicrobial and anticancer agents (Streciwilk et al., 2014).

Luminescence Sensing

Imidazole-based lanthanide metal-organic frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors. This application is particularly relevant in the detection of specific chemicals, leveraging the unique luminescent properties of lanthanide ions (Shi et al., 2015).

Green Chemistry and Catalysis

The use of imidazol-1-yl-acetic acid as a green, bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions exemplifies the role of imidazole derivatives in promoting sustainable chemical processes. This approach not only emphasizes the efficiency of such catalysts but also their recyclability and minimal environmental impact (Nazari et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

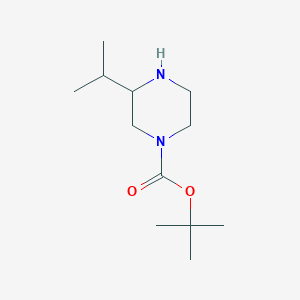

IUPAC Name |

3-(4-acetylphenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-7-13-12(16)14(8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRDGILDFOAKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)